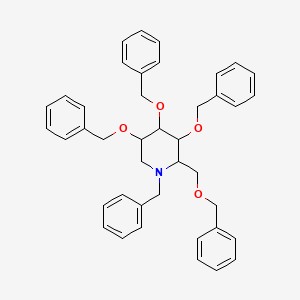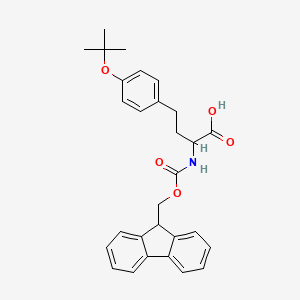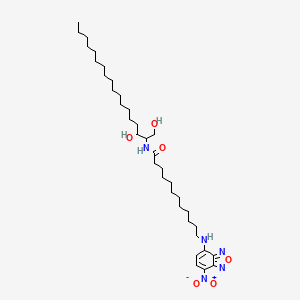
N-C12-NBD-D-erythro-dihydro-Sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-12 NBD-dihydro-Ceramide: is a synthetic analog of naturally occurring ceramides, distinguished by a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to a relatively short 12-carbon fatty acid chain . This compound is primarily used as a fluorescent probe in biochemical research, particularly in the study of lipid metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C-12 NBD-dihydro-Ceramide involves the attachment of the NBD group to the ceramide backbone. The process typically includes the following steps:
Sphingosine Synthesis: The initial step involves the synthesis of sphingosine, which is the backbone of ceramides.
Fatty Acid Attachment: A 12-carbon fatty acid chain is attached to the sphingosine backbone through an amide bond formation.
NBD Group Attachment: The NBD group is then attached to the fatty acid chain, resulting in the formation of C-12 NBD-dihydro-Ceramide.
Industrial Production Methods: Industrial production of C-12 NBD-dihydro-Ceramide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions: C-12 NBD-dihydro-Ceramide undergoes various chemical reactions, including:
Oxidation and Reduction: The NBD group can undergo redox reactions, which are useful in fluorescence studies.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of ceramidase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite.
Major Products:
Hydrolysis: Produces sphingosine and a free fatty acid.
Oxidation and Reduction: Alters the fluorescence properties of the NBD group, which can be monitored using spectroscopic techniques.
科学的研究の応用
C-12 NBD-dihydro-Ceramide has a wide range of applications in scientific research:
Lipid Metabolism Studies: Used as a fluorescent probe to study the metabolism of ceramides and other sphingolipids.
Signal Transduction Research: Helps in understanding the role of ceramides in cellular signaling pathways.
Disease Mechanism Studies: Used in research on diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Drug Development: Serves as a tool in the development of drugs targeting ceramide metabolism.
作用機序
C-12 NBD-dihydro-Ceramide exerts its effects primarily through its interaction with cellular membranes and enzymes involved in lipid metabolism. The NBD group allows for the visualization of ceramide distribution and dynamics within cells . The compound can inhibit or activate specific signaling pathways, depending on its concentration and the cellular context . For example, ceramides are known to inhibit Akt signaling by promoting its dephosphorylation and preventing its translocation .
類似化合物との比較
C-12 NBD-Ceramide: Contains a double bond in the sphingosine backbone, making it more active in ceramidase assays compared to C-12 NBD-dihydro-Ceramide.
C-16 NBD-Ceramide: Has a longer fatty acid chain and is used in similar fluorescence-based studies.
Uniqueness: C-12 NBD-dihydro-Ceramide is unique due to its saturated sphingosine backbone, which results in reduced activity in ceramidase assays compared to its unsaturated counterparts . This property makes it a valuable tool for studying the specific roles of saturated versus unsaturated ceramides in biological systems .
特性
分子式 |
C36H63N5O6 |
|---|---|
分子量 |
661.9 g/mol |
IUPAC名 |
N-(1,3-dihydroxyoctadecan-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44) |
InChIキー |
STPDREBSVHTICB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
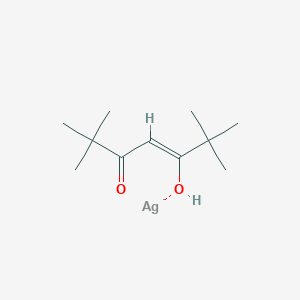
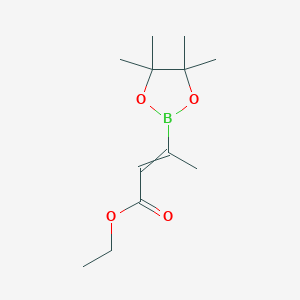
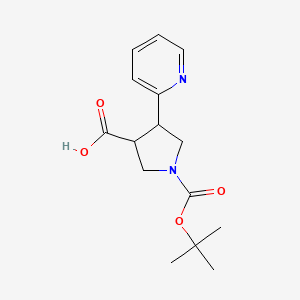
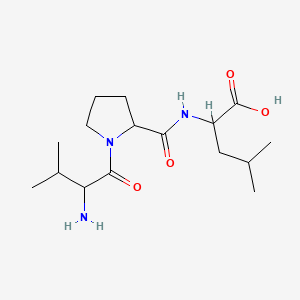
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
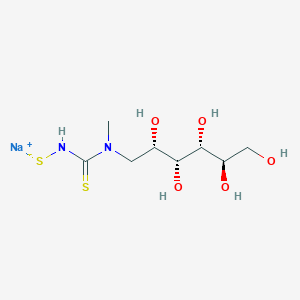

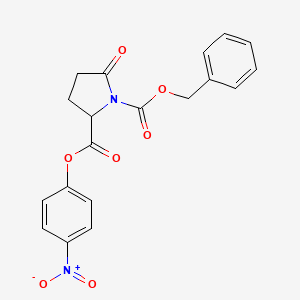
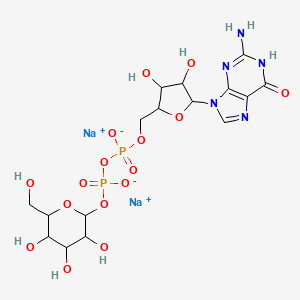
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
